2-Amino-6-methoxybenzoic acid

Description

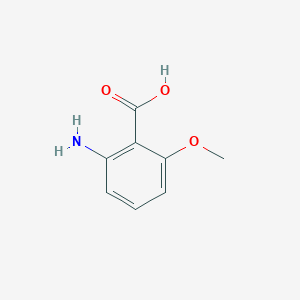

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZDIWNRWSNVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370688 | |

| Record name | 2-Amino-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53600-33-2 | |

| Record name | 2-Amino-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Amino-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid, is a substituted anthranilic acid derivative. Its molecular structure, featuring a carboxylic acid, an amino group, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, including chemical and physical characteristics, spectroscopic data, a detailed synthesis protocol, and an exploration of its role in biological contexts.

Chemical and Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53600-33-2 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Methoxyanthranilic acid, 6-Amino-o-anisic acid | [1] |

| Melting Point | 86-90 °C | [1] |

| Boiling Point | 341.5 °C at 760 mmHg | |

| Density | 1.303 g/cm³ | |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

Structural Diagram:

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Amino-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid, is a substituted aromatic carboxylic acid. Its molecular structure, characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, bonding, and spectroscopic properties, along with relevant experimental protocols. This compound is a key intermediate in the synthesis of Tasquinimod, an investigational drug for the treatment of prostate cancer.[1]

Chemical Structure and Identifiers

The systematic IUPAC name for this compound is this compound.[2] Key chemical identifiers are summarized in the table below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 53600-33-2 | [2] |

| Molecular Formula | C8H9NO3 | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| SMILES | COC1=CC=CC(=C1C(=O)O)N | [2] |

| InChI | InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) | [2] |

| InChIKey | DYZDIWNRWSNVPT-UHFFFAOYSA-N | [2] |

Chemical Structure Diagram:

References

Spectroscopic Analysis of 2-Amino-6-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift and fragmentation principles and provide a reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | t | 1H | Ar-H (C4-H) |

| ~6.4 - 6.6 | d | 1H | Ar-H (C3-H or C5-H) |

| ~6.3 - 6.5 | d | 1H | Ar-H (C5-H or C3-H) |

| ~4.5 - 6.0 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~10.0 - 12.0 | br s | 1H | -COOH |

Solvent: DMSO-d₆. The chemical shifts of the -NH₂ and -COOH protons are concentration and temperature dependent and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~168 - 172 | -COOH |

| ~160 - 163 | C-O (C6) |

| ~150 - 153 | C-N (C2) |

| ~132 - 135 | Ar-CH (C4) |

| ~110 - 113 | Ar-C (C1) |

| ~105 - 108 | Ar-CH (C5) |

| ~98 - 102 | Ar-CH (C3) |

| ~55 - 58 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Description |

| 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Strong | N-H bend |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (Aryl ether) |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M - OH]⁺ |

| 149 | Moderate | [M - H₂O]⁺ |

| 139 | High | [M - CO]⁺ or [M - C₂H₄]⁺ from methoxy |

| 122 | High | [M - COOH]⁺ |

| 108 | Moderate | [M - COOH - CH₂]⁺ |

| 94 | Moderate | [C₆H₆O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The solution should be homogenous.

-

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source. For a volatile compound like this, direct insertion probe or gas chromatography (GC) can be used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 2-Amino-6-methoxybenzoic Acid (CAS: 53600-33-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-methoxybenzoic acid, a versatile building block in organic synthesis and a key intermediate in the development of pharmaceuticals. This document details its physicochemical properties, spectroscopic profile, synthesis, and reactivity, with a special focus on its application in the synthesis of the anti-cancer agent Tasquinimod and its role as a benzyne precursor.

Core Physicochemical and Spectroscopic Data

This compound, also known as 6-methoxyanthranilic acid, is a substituted aromatic carboxylic acid. Its unique substitution pattern makes it a valuable reagent in various chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| CAS Number | 53600-33-2 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 86-90 °C | |

| Boiling Point | 341.5 °C (Predicted) | |

| Solubility | Soluble in various organic solvents. |

Spectroscopic Profile

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are available through databases, the following tables provide an expected profile based on its structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2-7.4 | t | Aromatic H (at C4) |

| ~6.3-6.5 | d | Aromatic H (at C3) |

| ~6.1-6.3 | d | Aromatic H (at C5) |

| ~5.0-6.0 | br s | -NH₂ |

| ~3.8 | s | -OCH₃ |

| ~11.0-12.0 | br s | -COOH |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | C=O (Carboxylic Acid) |

| ~158-160 | C-OCH₃ |

| ~150-152 | C-NH₂ |

| ~132-134 | Aromatic CH (at C4) |

| ~110-112 | C-COOH |

| ~105-107 | Aromatic CH (at C5) |

| ~98-100 | Aromatic CH (at C3) |

| ~55-57 | -OCH₃ |

Solvent: DMSO-d₆

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretch (Amine) |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| ~3000 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Methyl) |

| 1720-1680 | C=O stretch (Carboxylic Acid) |

| 1620-1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1300-1200 | C-N stretch (Aromatic Amine) |

| 1250-1000 | C-O stretch (Ether and Carboxylic Acid) |

Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M - OH]⁺ |

| 149 | [M - H₂O]⁺ |

| 122 | [M - COOH]⁺ |

| 107 | [M - COOH - CH₃]⁺ |

Synthesis and Purification

Proposed Experimental Synthesis Protocol

This hypothetical protocol is based on the synthesis of similar substituted benzoic acids and is provided as a guideline for researchers.

Step 1: Nitration of a Suitable Precursor (e.g., 2-Hydroxybenzoic Acid)

-

To a stirred solution of 2-hydroxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto ice and collect the precipitated dinitro product by filtration. Wash with cold water until the filtrate is neutral.

Step 2: Methylation of the Hydroxyl Group

-

Dissolve the dinitro-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.

-

Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

Step 3: Selective Reduction of one Nitro Group

-

Dissolve the dinitro-methoxybenzoic acid in a solvent like ethanol or acetic acid.

-

Use a selective reducing agent, such as sodium sulfide or ammonium polysulfide, to reduce one of the nitro groups to an amine. This step requires careful control of stoichiometry and reaction conditions to achieve selectivity.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

Step 4: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexane mixture).

-

If colored impurities are present, treat the hot solution with activated charcoal and filter through celite.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Synonyms for 2-Amino-6-methoxybenzoic acid (6-Methoxyanthranilic acid, 6-Amino-o-anisic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-methoxybenzoic acid, also known by its common synonyms, 6-Methoxyanthranilic acid and 6-Amino-o-anisic acid. This document consolidates critical information on its chemical identity, properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its unique structure, featuring an amino group and a methoxy group on the benzoic acid backbone, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference and cross-database verification.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 6-Methoxyanthranilic acid, 6-Amino-o-anisic acid[2][3] |

| CAS Number | 53600-33-2[1][2][3] |

| Molecular Formula | C₈H₉NO₃[1][3] |

| Molecular Weight | 167.16 g/mol [1][3] |

| InChI | InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)[1] |

| InChIKey | DYZDIWNRWSNVPT-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=CC(=C1C(=O)O)N[1] |

| PubChem CID | 2735357[1] |

| MDL Number | MFCD01941328[3] |

| EC Number | 671-443-0[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Appearance | White to light yellow to light orange powder/crystal[2][3] |

| Melting Point | 86-90 °C[2][3] |

| Purity (by HPLC) | >98.0%[2][3] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place[3] |

Experimental Protocols

This section details a verified synthesis protocol for 6-Methoxyanthranilic acid and provides a representative analytical method for its characterization.

Synthesis of 6-Methoxyanthranilic Acid

The following is a three-step synthesis protocol adapted from a peer-reviewed publication. The overall workflow is depicted in the diagram below.

Step 1: Methyl 2,6-dinitrobenzoate Synthesis

-

In a round-bottom flask, dissolve 30 g (0.14 mol) of 2,6-dinitrobenzoic acid in 500 mL of dry acetone.

-

Add 13.5 mL (0.14 mol) of dimethyl sulfate and 15 g (0.18 mol) of sodium hydrogen carbonate.

-

Heat the mixture under reflux for 30 hours.

-

After cooling, filter the mixture and dilute the filtrate with 700 mL of water to precipitate the product.

-

Collect the resulting fine buff-colored needles by filtration. The typical yield is approximately 29 g (90%).

-

For further purification, recrystallize the solid from aqueous ethanol to obtain yellow needles.

Step 2: Methyl 2-methoxy-6-nitrobenzoate Synthesis

-

Dissolve 31 g (0.14 mol) of the methyl 2,6-dinitrobenzoate from Step 1 in 600 mL of absolute methanol containing 14.6 g (0.27 mol) of commercial sodium methoxide.

-

Heat the solution under reflux for 11 hours.

-

Remove the bulk of the solvent under reduced pressure.

-

Dilute the residue with 400 mL of water and extract with ether (4 x 150 mL).

-

Wash the combined ethereal extracts with water until the aqueous phase is colorless.

-

Dry the ethereal solution, remove the solvent, and crystallize the ester from ethanol to yield pale yellow needles. The typical yield is approximately 21 g (73%).

Step 3: this compound Synthesis

-

The methyl 2-methoxy-6-nitrobenzoate is hydrogenated using a Palladium on carbon (Pd/C) catalyst to yield Methyl 2-amino-6-methoxybenzoate.

-

The resulting dark oil is immediately refluxed with 250 mL of 5% aqueous sodium hydroxide until a clear solution is obtained.

-

Cool the resulting solution and extract once with 30 mL of ether.

-

Carefully acidify the aqueous phase to a pH of 4 with 5% sulfuric acid.

-

The precipitate of this compound is then washed with cold water and dried. The typical yield for this step is approximately 11 g (70%).

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the analysis of this compound is provided below. This method can be adapted and validated for quality control and research purposes.

| Parameter | Condition |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile) can be used. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Standard Preparation | Prepare a stock solution of 1 mg/mL in methanol and dilute to create calibration standards. |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration within the calibration range. |

Application in Drug Development: Synthesis of Tasquinimod

This compound is a key starting material in the synthesis of Tasquinimod, an investigational drug for the treatment of prostate cancer.[3] Tasquinimod has been shown to exhibit anti-angiogenic and anti-tumorigenic properties.

Role in Tasquinimod Synthesis

The synthesis of Tasquinimod involves a multi-step process where this compound serves as a foundational scaffold. The amino and carboxylic acid functionalities of the molecule are strategically utilized to build the final quinoline-3-carboxamide structure of Tasquinimod.

Tasquinimod's Mechanism of Action and the HDAC4 Signaling Pathway

Tasquinimod's mechanism of action is multifaceted, but one of its key targets is Histone Deacetylase 4 (HDAC4).[4] It acts as an allosteric modulator of HDAC4, preventing its interaction with the N-CoR/HDAC3 complex. This inhibition leads to a decrease in the deacetylation of histone and non-histone proteins, including the hypoxia-inducible factor-1α (HIF-1α). The subsequent disruption of HIF-1α signaling is a crucial component of Tasquinimod's anti-angiogenic effects.

This guide provides essential technical information on this compound for researchers and professionals in the field of drug development. The detailed data on its synonyms, properties, synthesis, and analytical methods, along with its application in the synthesis of a promising anti-cancer therapeutic, underscores its significance in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment | Lunds universitet [lu.se]

- 4. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Amino-6-methoxybenzoic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-methoxybenzoic acid, a key intermediate in various synthetic applications, including the preparation of pharmacologically active molecules. This document collates available data on its melting point and solubility, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound, also known as 6-Methoxyanthranilic acid, presents as a white to light yellow or light orange powder or crystalline solid.[1][2]

Melting Point

The melting point of this compound has been reported by several suppliers. The values are generally in the range of 85-90°C, with some sources indicating decomposition at higher temperatures. A summary of the reported data is presented in Table 1.

| Melting Point (°C) | Purity/Method | Source |

| 86.0 to 90.0 | >98.0% (T)(HPLC) | TCI Chemicals[1][2] |

| >85 (decomposition) | Not specified | ChemicalBook[3][4] |

Solubility

Quantitative solubility data for this compound in various solvents is not extensively available in published literature. A safety data sheet qualitatively describes the compound as "soluble" in water, but does not provide specific quantitative values.[5] For a structurally similar compound, 2-Amino-6-methylbenzoic acid, a high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL has been reported, suggesting that this compound may also exhibit good solubility in polar aprotic solvents.[6]

Due to the lack of specific quantitative data, experimental determination using the protocols outlined below is recommended for any research or development application where solubility is a critical parameter.

Experimental Protocols

The following are standard methodologies for the determination of the physical properties discussed.

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Apparatus:

-

Melting point apparatus

-

Sealed capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Determination: The sample is heated at a rapid rate to obtain an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slow, controlled rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the excess solid from the solution.

-

Sample Collection: An aliquot of the clear supernatant is carefully withdrawn.

-

Filtration: The collected sample is immediately filtered through a syringe filter to remove any undissolved microparticles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a calibration curve of known standards. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow: Synthesis of this compound

While specific detailed synthesis protocols for this compound are proprietary or not widely published, a logical synthetic route can be inferred from standard organic chemistry transformations. A plausible approach involves the reduction of a corresponding nitro-substituted benzoic acid. The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. This compound | 53600-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 53600-33-2 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | 53600-33-2 [chemicalbook.com]

- 4. This compound CAS#: 53600-33-2 [amp.chemicalbook.com]

- 5. download.basf.com [download.basf.com]

- 6. medchemexpress.com [medchemexpress.com]

Theoretical Exploration of 2-Amino-6-methoxybenzoic Acid: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxybenzoic acid, a substituted anthranilic acid derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the amino, methoxy, and carboxylic acid functional groups, warrant a detailed theoretical investigation to unlock its full potential. This technical guide provides a comprehensive overview of the theoretical studies on this compound, synthesizing methodologies from computational analyses of structurally related compounds. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and electronic property elucidation, alongside molecular docking simulations to predict potential biological interactions. Detailed experimental and computational protocols are provided, and key data are summarized in structured tables for clarity. Visualizations of computational workflows and potential molecular interactions are presented using Graphviz diagrams to facilitate a deeper understanding of the underlying theoretical principles.

Introduction

Substituted benzoic acids and anilines are fundamental building blocks in the development of pharmaceuticals and functional materials. The specific substitution pattern in this compound, with an electron-donating amino group and a methoxy group ortho to the carboxylic acid, suggests complex intramolecular interactions that can significantly influence its chemical reactivity, binding affinity to biological targets, and spectroscopic signatures. Theoretical and computational chemistry offer powerful tools to investigate these properties at the molecular level, providing insights that can guide experimental design and accelerate the discovery process.

This guide details the standard computational methodologies applied to molecules of this class, including quantum chemical calculations and molecular docking studies. By examining the optimized molecular structure, vibrational modes, electronic frontier orbitals, and potential binding interactions, a comprehensive theoretical profile of this compound is constructed.

Molecular Geometry Optimization

The first step in any theoretical characterization is the determination of the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with a selected functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules as it incorporates both exchange and correlation effects.[1]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a flexible description of the electron distribution by including polarization functions on heavy atoms (d) and hydrogen atoms (p) as well as diffuse functions (++).[2]

-

Procedure: The initial structure of this compound is built using a molecular editor. This structure is then submitted to the quantum chemistry software for geometry optimization. The calculation is considered converged when the forces on the atoms are negligible, and the geometry corresponds to a local minimum on the potential energy surface. This is confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.[1]

Data Presentation: Optimized Geometrical Parameters

The following table presents representative optimized geometrical parameters (bond lengths and bond angles) for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation. These values are based on typical bond lengths and angles for similar substituted benzoic acids and anilines.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-COOH | ~1.49 Å |

| C=O | ~1.22 Å | |

| C-OH | ~1.35 Å | |

| C-NH2 | ~1.39 Å | |

| C-OCH3 | ~1.37 Å | |

| Bond Angles | C-C-COOH | ~120° |

| O=C-OH | ~123° | |

| C-C-NH2 | ~121° | |

| C-C-OCH3 | ~118° |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can help in the assignment of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian 09 or a comparable program.

-

Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set, performed on the optimized geometry.[3]

-

Procedure: A frequency calculation is performed on the previously optimized structure. The output provides the vibrational frequencies and their corresponding infrared and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.[3] The assignments of vibrational modes are often performed using Potential Energy Distribution (PED) analysis with software like VEDA 4.[2]

Data Presentation: Key Vibrational Frequencies

This table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 - 3300 |

| N-H Stretch | Amino Group | ~3400 - 3200 |

| C-H Stretch | Aromatic/Methyl | ~3100 - 2900 |

| C=O Stretch | Carboxylic Acid | ~1720 - 1680 |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 |

| C-O Stretch | Methoxy/Carboxylic Acid | ~1300 - 1200 |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding this.

Experimental Protocol: Electronic Property Calculation

-

Software: Gaussian 09 or similar.

-

Method: The analysis is performed on the optimized geometry using the same DFT level of theory (B3LYP/6-311++G(d,p)). Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.[4]

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4] The Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Data Presentation: Electronic Properties

The following table presents the expected electronic properties for this compound.

| Property | Predicted Value |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 - 3.5 Debye |

Visualization: Computational Workflow

Caption: Workflow for DFT analysis of this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Software: AutoDock, PyRx, or similar molecular docking software.[5][6]

-

Preparation of Ligand: The 3D structure of this compound, optimized by DFT, is prepared by adding hydrogen atoms and assigning partial charges.

-

Preparation of Receptor: A protein target of interest is selected (e.g., a kinase or receptor). The crystal structure is typically obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are usually removed, and polar hydrogens are added.

-

Docking Simulation: A grid box is defined around the active site of the receptor. The docking algorithm then explores various conformations and orientations of the ligand within this grid box, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6][7] The pose with the lowest binding energy is generally considered the most favorable.

-

Analysis: The resulting ligand-receptor complex is visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Data Presentation: Hypothetical Docking Results

This table shows hypothetical docking results of this compound with a generic protein kinase active site.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Lysine, Aspartate, Leucine |

| Types of Interactions | Hydrogen bonds with the carboxylic acid and amino groups; hydrophobic interactions with the benzene ring. |

Visualization: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a protein kinase by this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies such as Density Functional Theory and molecular docking, it is possible to generate detailed insights into the structural, vibrational, and electronic properties of this molecule, as well as its potential for biological activity. The data and protocols presented herein, synthesized from studies on analogous compounds, provide a robust starting point for researchers and scientists in drug development and materials science to further explore and utilize the unique characteristics of this compound. These theoretical predictions can effectively guide future experimental work, leading to a more efficient and targeted discovery process.

References

- 1. jchemlett.com [jchemlett.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 5. rjptonline.org [rjptonline.org]

- 6. 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 7. researchgate.net [researchgate.net]

Potential Research Applications of 2-Amino-6-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including an aromatic ring, a carboxylic acid group, an amino group, and a methoxy substituent, provide multiple points for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential research applications of this compound, focusing on its role as a key building block in the development of therapeutics for cancer, inflammatory disorders, and neurological diseases. We will delve into the synthesis of notable derivatives, their mechanisms of action, and relevant experimental data.

Core Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 53600-33-2 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to light yellow powder | |

| Melting Point | >85 °C (decomposes) | |

| Solubility | Soluble in various organic solvents | |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methoxyanthranilic acid, 6-Amino-o-anisic acid | [1] |

Application in Oncology: The Synthesis of Tasquinimod

This compound is a crucial starting material for the synthesis of Tasquinimod, a second-generation quinoline-3-carboxamide with potent anti-angiogenic and immunomodulatory properties investigated for the treatment of prostate cancer.

Synthesis of Tasquinimod: An Overview

The synthesis of Tasquinimod from this compound involves a multi-step process. While specific proprietary methods may vary, a general synthetic route can be outlined as follows:

-

Amide Formation: this compound is first reacted with an appropriate aniline derivative to form an amide bond.

-

Cyclization: The resulting intermediate undergoes a cyclization reaction to form the quinoline core structure.

-

Functional Group Modification: Subsequent steps involve the modification of functional groups to yield the final Tasquinimod molecule.

Mechanism of Action of Tasquinimod

Tasquinimod exerts its anti-cancer effects through a dual mechanism of action, targeting both the tumor microenvironment and the immune system.

-

Allosteric Inhibition of HDAC4: Tasquinimod binds to the regulatory zinc-binding domain of histone deacetylase 4 (HDAC4), an enzyme implicated in tumor progression and angiogenesis. This allosteric binding locks HDAC4 in an inactive conformation, preventing the deacetylation of its target proteins, including hypoxia-inducible factor 1-alpha (HIF-1α). The subsequent stabilization of HIF-1α under hypoxic conditions is a key driver of angiogenesis. By inhibiting HDAC4, Tasquinimod disrupts this pathway, leading to a reduction in tumor vascularization.

-

Modulation of Myeloid-Derived Suppressor Cells (MDSCs) via S100A9: Tasquinimod also binds to the S100A9 protein, a calcium-binding protein highly expressed in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). S100A9 plays a critical role in the recruitment and immunosuppressive function of these cells within the tumor microenvironment. By targeting S100A9, Tasquinimod interferes with the signaling pathways that promote the accumulation and activity of MDSCs and TAMs, thereby relieving immunosuppression and allowing for a more effective anti-tumor immune response.

Signaling Pathway Diagrams

References

2-Amino-6-methoxybenzoic Acid: A Comprehensive Technical Guide to its Use as a Benzyne Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-amino-6-methoxybenzoic acid as a stable and versatile precursor for the in-situ generation of 3-methoxybenzyne. It details the underlying chemical principles, experimental protocols for benzyne formation and subsequent trapping reactions, and quantitative data to support the synthetic utility of this methodology. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance for the application of this compound in the construction of complex aromatic systems.

Introduction

Benzyne and its derivatives are highly reactive intermediates that have proven to be powerful tools in organic synthesis, enabling the rapid construction of complex carbocyclic and heterocyclic frameworks. Among the various methods for generating these fleeting species, the diazotization of anthranilic acid derivatives stands out as a mild and efficient approach. This compound, also known as 6-methoxyanthranilic acid, serves as an excellent precursor for the generation of 3-methoxybenzyne, a synthetically useful aryne.

The presence of the methoxy group in the benzyne intermediate can influence its reactivity and regioselectivity in subsequent trapping reactions, offering opportunities for the synthesis of specifically functionalized aromatic compounds. This guide will focus on the practical aspects of using this compound as a benzyne precursor, providing detailed experimental procedures and a summary of its applications in cycloaddition reactions.

The Core Principle: From Anthranilic Acid to Benzyne

The generation of benzyne from this compound proceeds through a two-step sequence initiated by diazotization of the primary aromatic amine.

Step 1: Diazotization. The primary amino group of this compound is converted into a diazonium salt upon treatment with a diazotizing agent, typically an alkyl nitrite such as isoamyl nitrite, in an aprotic organic solvent. This reaction is generally carried out at low temperatures to ensure the stability of the resulting diazonium species.

Step 2: Decomposition. The intermediate benzenediazonium-2-carboxylate is unstable and readily undergoes decomposition, losing molecular nitrogen (N₂) and carbon dioxide (CO₂) to generate the highly reactive 3-methoxybenzyne intermediate. This decomposition is often spontaneous under the reaction conditions.

The in-situ generated 3-methoxybenzyne is a potent electrophile and dienophile and will rapidly react with a variety of trapping agents present in the reaction mixture.

Quantitative Data: Trapping of 3-Methoxybenzyne

The synthetic utility of this compound as a benzyne precursor is demonstrated by the efficient trapping of the in-situ generated 3-methoxybenzyne with various dienes. The following table summarizes representative examples with their corresponding reaction conditions and yields.

| Trapping Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Anthracene | 1-Methoxytriptycene | Isoamyl nitrite, 1,2-dimethoxyethane, reflux | 59 | [1] |

| Furan | 1-Methoxy-1,4-dihydronaphthalene-1,4-endoxide | Isoamyl nitrite, dichloromethane, room temperature | Not specified | |

| Tetraphenylcyclopentadienone | 1-Methoxy-2,3,4,5-tetraphenylbenzene | Isoamyl nitrite, toluene, reflux | Not specified |

Experimental Protocols

The following protocols provide detailed methodologies for the generation of 3-methoxybenzyne from this compound and its subsequent trapping with a representative diene, anthracene.

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are recommended for optimal results.

-

The diazonium salt intermediate is potentially explosive when isolated in a dry state and should be handled with extreme caution. The procedures outlined below are designed for in-situ generation and consumption, mitigating this risk.

Generation of 3-Methoxybenzyne and Trapping with Anthracene to Synthesize 1-Methoxytriptycene

This procedure is adapted from the synthesis of triptycene from anthranilic acid.

Materials:

-

This compound

-

Anthracene

-

Isoamyl nitrite

-

1,2-Dimethoxyethane (DME), anhydrous

Procedure:

-

To a stirred solution of anthracene (1.0 equivalent) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).

-

Heat the mixture to reflux.

-

To the refluxing solution, add a solution of isoamyl nitrite (1.5 equivalents) in anhydrous DME dropwise over a period of 30-60 minutes.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-methoxytriptycene.

Visualizing the Process: Diagrams

Reaction Pathway

The following diagram illustrates the overall transformation from this compound to a trapped benzyne adduct.

Caption: Overall workflow from precursor to trapped benzyne product.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of a benzyne adduct.

Caption: Step-by-step experimental workflow for benzyne generation and trapping.

Conclusion

This compound is a readily available and effective precursor for the generation of 3-methoxybenzyne under mild conditions. The in-situ formation of this reactive intermediate, followed by its efficient trapping with various dienes, provides a powerful strategy for the synthesis of a diverse range of functionalized aromatic compounds. The experimental protocols and data presented in this guide are intended to facilitate the adoption of this methodology in research and development settings, empowering scientists to explore new synthetic pathways and construct novel molecular architectures.

References

Methodological & Application

Synthesis of 2-Amino-6-methoxybenzoic acid experimental protocol

Application Note: Synthesis of 2-Amino-6-methoxybenzoic Acid

Introduction

This compound, also known as 6-methoxyanthranilic acid, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[1][2] Its structure, featuring amino, carboxyl, and methoxy functional groups on an aromatic ring, provides multiple reaction sites for constructing diverse molecular architectures.[2] This document outlines a detailed experimental protocol for the synthesis of this compound, starting from 2,6-dinitrobenzoic acid. The described multi-step synthesis provides a reliable method for producing this important intermediate with a good overall yield.

Overall Reaction Scheme

The synthesis of this compound from 2,6-dinitrobenzoic acid is a four-step process:

-

Esterification: The starting material, 2,6-dinitrobenzoic acid, is first converted to its methyl ester, methyl 2,6-dinitrobenzoate.

-

Methoxylation: One of the nitro groups is selectively replaced by a methoxy group to yield methyl 2-methoxy-6-nitrobenzoate.

-

Reduction: The remaining nitro group is reduced to an amino group to form methyl 2-amino-6-methoxybenzoate.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired product, this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dinitrobenzoate

-

In a suitable reaction vessel, combine 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml).

-

Add sodium hydrogen carbonate (15 g, 0.18 M) to the mixture.

-

Heat the resulting mixture under reflux for 30 hours.

-

After cooling to room temperature, filter the mixture.

-

Dilute the filtrate with water (700 ml) to precipitate the product.

-

Collect the resulting fine, buff-colored needles of methyl 2,6-dinitrobenzoate by filtration.

Step 2: Synthesis of Methyl 2-Methoxy-6-nitrobenzoate

-

Dissolve the methyl 2,6-dinitrobenzoate (31 g, 0.14 M) from the previous step in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).

-

Heat the solution under reflux for 11 hours.

-

Remove the bulk of the solvent under reduced pressure.

-

Dilute the residue with water (400 ml) and extract with ether (4 x 150 ml).

-

Wash the combined ethereal extracts with water until the aqueous phase is colorless.

-

Dry the ethereal solution, remove the solvent, and crystallize the resulting ester from ethanol to yield pale yellow needles of methyl 2-methoxy-6-nitrobenzoate.

Step 3: Synthesis of Methyl 2-amino-6-methoxybenzoate

-

Dissolve methyl 2-methoxy-6-nitrobenzoate (21 g, 0.13 M) in methanol (600 ml).

-

Add 10% palladium on charcoal (600 mg) to the solution.

-

Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen gas ceases.

-

Filter the solution to remove the catalyst.

-

Remove the solvent from the filtrate to yield a dark oil of methyl 2-amino-6-methoxybenzoate (16 g).

Step 4: Synthesis of this compound

-

Immediately reflux the dark oil (16 g) from the previous step with aqueous sodium hydroxide (250 ml, 10%) for 1 hour.

-

Cool the resulting pale brown solution to room temperature and acidify it to pH 4 by the dropwise addition of glacial acetic acid.

-

Collect the precipitated this compound by filtration.

-

Wash the precipitate with cold water and dry to obtain the final product.

Data Presentation

| Step | Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |

| 1 | 2,6-Dinitrobenzoic acid | Dimethyl sulfate, Sodium hydrogen carbonate | Acetone | 30 h | Methyl 2,6-dinitrobenzoate | 90% |

| 2 | Methyl 2,6-dinitrobenzoate | Sodium methoxide | Methanol | 11 h | Methyl 2-methoxy-6-nitrobenzoate | 73% |

| 3 | Methyl 2-methoxy-6-nitrobenzoate | H₂, 10% Pd/C | Methanol | N/A | Methyl 2-amino-6-methoxybenzoate | N/A |

| 4 | Methyl 2-amino-6-methoxybenzoate | Sodium hydroxide, Acetic acid | Water | 1 h | This compound | 70% |

| Overall | 2,6-Dinitrobenzoic acid | This compound | 46% |

Workflow Diagram

Caption: Synthetic pathway for this compound.

References

Step-by-step synthesis of Tasquinimod from 2-Amino-6-methoxybenzoic acid

Abstract

Tasquinimod, a second-generation quinoline-3-carboxamide, is a promising therapeutic agent with immunomodulatory and anti-angiogenic properties currently under investigation for various malignancies. This document provides a comprehensive, step-by-step protocol for the chemical synthesis of Tasquinimod, commencing from the readily available starting material, 2-Amino-6-methoxybenzoic acid. The described synthetic pathway involves a multi-step process including the formation of an isatoic anhydride intermediate, followed by N-methylation, condensation with diethyl malonate, and a final amidation to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and characterization data to facilitate the replication of this synthesis.

Introduction

Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydroquinoline-3-carboxamide) has garnered significant interest in the scientific community for its potential in treating castration-resistant prostate cancer and other neoplasms. Its mechanism of action is believed to involve the allosteric inhibition of histone deacetylase 4 (HDAC4) and interaction with the S100A9 protein. The synthesis of Tasquinimod is a critical aspect of its continued research and development. This application note details a robust and reproducible synthetic route starting from this compound, based on established literature procedures.

Overall Synthetic Scheme

The synthesis of Tasquinimod from this compound can be summarized in the following four key steps:

-

Step 1: Synthesis of 5-Methoxyisatoic Anhydride

-

Step 2: N-Methylation of 5-Methoxyisatoic Anhydride

-

Step 3: Synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Step 4: Synthesis of Tasquinimod

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 5-Methoxyisatoic Anhydride

This step involves the cyclization of this compound to form the corresponding isatoic anhydride using a phosgene equivalent.

Protocol:

-

In a well-ventilated fume hood, a solution of triphosgene (1.5 molar equivalents) in 1,4-dioxane is prepared in a round-bottomed flask and cooled in an ice bath.

-

A slurry of this compound (1 molar equivalent) in dichloromethane (DCM) is added gradually to the triphosgene solution.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is completely evaporated under reduced pressure.

-

The residue is triturated with diethyl ether, filtered, washed with diethyl ether, and air-dried to yield 5-Methoxyisatoic Anhydride.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagent | Triphosgene |

| Solvent | 1,4-Dioxane, Dichloromethane |

| Reaction Time | 2 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | ~99% |

Step 2: N-Methylation of 5-Methoxyisatoic Anhydride

The isatoic anhydride intermediate is methylated at the nitrogen position.

Protocol:

-

To a solution of 5-Methoxyisatoic Anhydride in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 5 °C.

-

Methyl iodide (MeI) is then added dropwise to the suspension.

-

The reaction is stirred at 5 °C for 5 hours.

-

Upon completion, the reaction is carefully quenched with water and extracted with an appropriate organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Methyl-5-methoxyisatoic anhydride.

| Parameter | Value |

| Starting Material | 5-Methoxyisatoic Anhydride |

| Methylating Agent | Methyl Iodide |

| Base | Sodium Hydride |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 5 hours |

| Temperature | 5 °C |

Step 3: Synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

The N-methylated isatoic anhydride is condensed with diethyl malonate to form the quinoline core structure.

Protocol:

-

A mixture of N-Methyl-5-methoxyisatoic anhydride and diethyl malonate is heated.

-

The reaction proceeds via a condensation reaction to form the quinoline ring system.

-

The crude product is purified by column chromatography to yield the methyl ester intermediate.

| Parameter | Value |

| Starting Material | N-Methyl-5-methoxyisatoic anhydride |

| Reagent | Diethyl malonate |

| Reaction Type | Condensation |

Step 4: Synthesis of Tasquinimod

The final step is the amidation of the methyl ester intermediate with N-methyl-4-(trifluoromethyl)aniline.

Protocol:

-

The methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate is dissolved in a high-boiling solvent such as n-octane.

-

N-methyl-4-(trifluoromethyl)aniline is added to the solution.

-

The mixture is heated under reflux. The methanol formed during the reaction is removed by distillation.

-

For an optimized procedure, 4Å molecular sieves can be added to the reaction mixture in n-octane and heated for 2 hours to drive the reaction to completion.[1]

-

After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to afford Tasquinimod.

| Parameter | Value |

| Starting Material | Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

| Amine | N-methyl-4-(trifluoromethyl)aniline |

| Solvent | n-Octane |

| Reaction Time | 2-5 hours |

| Temperature | Reflux |

| Optimized Yield | ~99%[1] |

Visualized Workflow

Caption: Synthetic workflow for Tasquinimod.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of Tasquinimod from this compound. The outlined procedures, along with the tabulated data, offer a clear guide for researchers to successfully synthesize this important molecule for further study and development. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

Application Notes: 2-Amino-6-methoxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methoxy group, provides multiple reactive sites for the construction of diverse heterocyclic scaffolds. This application note details the use of this compound in the synthesis of a key quinazoline-based intermediate, highlighting its potential in the development of targeted therapeutics, particularly kinase inhibitors.

Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione: A Key Pharmaceutical Intermediate

A pivotal application of this compound derivatives is in the synthesis of quinazolinediones, which are precursors to a wide range of bioactive molecules, including potent kinase inhibitors. The following protocol outlines a one-pot synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione from 2-amino-4-methoxybenzamide, a direct derivative of this compound.

Experimental Protocol: One-Pot Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones.[1]

Materials:

-

2-amino-4-methoxybenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of 2-amino-4-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL) were added di-tert-butyl dicarbonate (2.5 mmol) and 4-dimethylaminopyridine (2.5 mmol).

-

The reaction mixture was stirred at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

-

The residue was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product, 7-Methoxyquinazoline-2,4(1H,3H)-dione.

Quantitative Data

| Compound | Starting Material | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 7-Methoxyquinazoline-2,4(1H,3H)-dione | 2-amino-4-methoxybenzamide | DMAP | CH₃CN | 12 h | 67 | [1] |

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione.

Application in Kinase Inhibitor Synthesis

The 4-aminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors.[2] Numerous approved anticancer drugs, such as gefitinib and erlotinib, feature this scaffold. The synthesized 7-Methoxyquinazoline-2,4(1H,3H)-dione can be further elaborated to generate a library of 2,4-diamino-7-methoxyquinazoline derivatives. These derivatives are potent and selective inhibitors of various kinases, including histone lysine methyltransferase G9a.[3][4]

Biological Context: Kinase Signaling Pathways in Cancer

Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. For example, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Constitutive activation of these pathways due to EGFR mutations or overexpression can lead to uncontrolled cell proliferation and tumor growth.

Diagram of a Generic Kinase Signaling Pathway

Caption: Simplified kinase signaling pathway and the point of inhibition.

Quinazoline-based inhibitors, derived from intermediates like 7-Methoxyquinazoline-2,4(1H,3H)-dione, can competitively bind to the ATP-binding site of the kinase domain of receptors like EGFR, thereby blocking the downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of complex pharmaceutical intermediates. The straightforward synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione provides a versatile platform for the development of potent and selective kinase inhibitors. The continued exploration of synthetic routes utilizing this building block holds significant promise for the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinazolinone and acridone heterocyclic scaffolds, utilizing 2-amino-6-methoxybenzoic acid and its structural analogs as key precursors. The methodologies described are foundational for the development of novel therapeutic agents, particularly in the field of oncology.

Introduction

This compound, also known as 6-methoxyanthranilic acid, is a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a methoxy group on the aromatic ring, allows for the construction of a variety of complex heterocyclic systems. These heterocycles, particularly quinazolinones and acridones, are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines detailed synthetic protocols and the biological context of these important classes of compounds.

Synthesis of 8-Methoxy-Substituted Quinazolinone Derivatives

The synthesis of 8-methoxy-substituted quinazolinones can be efficiently achieved through a modified Klosa method. This multi-step synthesis involves the initial formation of an acetanthranil derivative, followed by reaction with hydrazine hydrate to yield the 3-amino-4-oxoquinazoline core, which can be further derivatized. While the following protocol utilizes 3-methylanthranilic acid, it is a well-established and adaptable method for substituted anthranilic acids like this compound.

Experimental Protocol: Synthesis of 3-Amino-2,8-dimethyl-3,4-dihydro-4-oxoquinazoline

This protocol is adapted from a known procedure for the synthesis of 8-substituted quinazolinones.

Step 1: Synthesis of the Acetanthranil Derivative

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methylanthranilic acid (1 equivalent) with freshly distilled acetic anhydride (1.1 equivalents).

-

Heat the mixture under reflux for 3 hours.

-

After cooling, remove the excess acetic anhydride by distillation under reduced pressure.

-

Wash the resulting solid residue with light petroleum ether to remove any remaining traces of acetic anhydride.

Step 2: Synthesis of 3-Amino-2,8-dimethyl-3,4-dihydro-4-oxoquinazoline

-

To the crude acetanthranil derivative from Step 1, add a solution of hydrazine hydrate (99%, 1.5 equivalents) in methanol.

-

Heat the mixture for 30 minutes. A white solid will precipitate during this time.

-

Collect the solid by filtration.

-

Concentrate the filtrate and cool to obtain a second crop of crystals.

-

Combine both solid portions and recrystallize from water to yield the pure product.

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield (%) |

| 3-Methylanthranilic acid | 3-Amino-2,8-dimethyl-3,4-dihydro-4-oxoquinazoline | 1. Acetic anhydride2. Hydrazine hydrate, Methanol | 3.5 hours | Reflux, then heating | ~60 |

Logical Workflow for Quinazolinone Synthesis

Caption: General workflow for the synthesis of 8-methoxy-substituted 3-amino-4-oxoquinazolines.

Synthesis of Acridone Derivatives via Ullmann Condensation

The synthesis of acridone derivatives from this compound can be achieved through an Ullmann condensation reaction with a substituted o-chlorobenzoic acid, followed by an intramolecular cyclization.

Experimental Protocol: General Procedure for the Synthesis of N-Phenylanthranilic Acid Derivatives

-

In a reaction vessel, combine this compound (1 equivalent), an appropriately substituted o-chlorobenzoic acid (1 equivalent), potassium carbonate (as a base), and a catalytic amount of copper powder.

-

Add a suitable high-boiling solvent such as DMF (Dimethylformamide).

-

Heat the reaction mixture at a temperature sufficient to promote the condensation reaction (typically 100-150 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify with a suitable acid (e.g., HCl) to precipitate the N-phenylanthranilic acid derivative.

-

Collect the solid by filtration, wash with water, and dry.

Experimental Protocol: Intramolecular Cyclization to Acridone

-

The N-phenylanthranilic acid derivative obtained from the previous step is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

The reaction mixture is heated to a high temperature (e.g., 120-180 °C) to induce intramolecular cyclization.

-

After the reaction is complete, the mixture is cooled and carefully poured onto ice water to precipitate the acridone product.

-

The solid is collected by filtration, washed with water and a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then dried.

| Reactant A | Reactant B | Catalyst | Product | Reaction Type |

| This compound | o-Chlorobenzoic acid | Copper | N-(2'-carboxyphenyl)-2-amino-6-methoxybenzoic acid | Ullmann Condensation |

| N-(2'-carboxyphenyl)-2-amino-6-methoxybenzoic acid | - | Polyphosphoric Acid | 1-Methoxyacridone | Intramolecular Cyclization |

Logical Workflow for Acridone Synthesis

Caption: General workflow for the synthesis of acridone derivatives.

Biological Context: Quinazolinones as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

Many quinazolinone derivatives have been identified as potent anticancer agents. One of the key mechanisms of their action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers and plays a crucial role in cell proliferation, survival, and growth.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinazolinones

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazolinone derivatives.

The inhibition of key kinases such as PI3K, Akt, and mTOR by quinazolinone derivatives leads to the suppression of downstream signaling, resulting in decreased cell proliferation and survival, and the induction of apoptosis in cancer cells. This makes the quinazolinone scaffold a valuable pharmacophore in the design of targeted cancer therapies.

Application Notes and Protocols for 2-Amino-6-methoxybenzoic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Amino-6-methoxybenzoic acid in materials science, drawing upon established chemical principles and methodologies for analogous compounds. While specific research detailing the use of this compound in the synthesis of high-performance polymers, azo dyes, and metal-organic frameworks (MOFs) is not extensively available in the reviewed literature, its bifunctional nature—possessing both an amine and a carboxylic acid group—makes it a promising candidate for the development of novel materials. The following sections offer detailed, generalized protocols and illustrative data for these potential applications.

Synthesis of High-Performance Polyamides

The presence of both an amino and a carboxylic acid group on the same molecule allows this compound to undergo self-condensation or co-polymerization with other monomers to form polyamides. These polymers are known for their excellent thermal and mechanical properties. The methoxy group on the aromatic ring may impart increased solubility and potentially influence the polymer's final properties, such as its thermal stability and resistance to chemical degradation.

Experimental Protocol: Synthesis of a Polyamide via Self-Condensation

This protocol describes a general method for the direct polycondensation of an aminobenzoic acid derivative.

Materials:

-

This compound

-

Triphenyl phosphite (TPP)

-

Pyridine (dried over KOH)

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Calcium chloride (CaCl₂) (anhydrous)

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar amount of this compound and an equimolar amount of a suitable co-monomer (if a copolymer is desired) in a mixture of NMP and pyridine.

-

Add a catalytic amount of anhydrous CaCl₂ to the solution to improve solubility and reaction rate.

-

Heat the mixture to 100-120 °C under a gentle stream of nitrogen with constant stirring.

-

Slowly add triphenyl phosphite (TPP) to the reaction mixture. The amount of TPP should be stoichiometric with respect to the carboxylic acid groups.

-

Continue the reaction at this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and by-products.

-

Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Data Presentation: Expected Thermal and Mechanical Properties